molecular formula C15H17ClN2O3S B2544426 N-(3-chloro-4-methylphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868215-51-4

N-(3-chloro-4-methylphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide

Cat. No.: B2544426
CAS No.: 868215-51-4
M. Wt: 340.82
InChI Key: SUWWFTWIHJJWTF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic acetamide derivative intended for research and development purposes. Compounds within this chemical class are frequently investigated in medicinal chemistry for their potential as kinase inhibitors, which are valuable tools for studying cellular signaling pathways involved in inflammation and other diseases . The structure features a chlorinated aryl group, a common motif in pharmacologically active molecules, linked to a thiomorpholine-dione moiety, which may contribute to specific interactions with biological targets . Researchers value such compounds for probing enzyme mechanisms and developing novel therapeutic agents. This product is supplied as a reference standard and is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use. All necessary safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S/c1-8-4-5-11(6-12(8)16)17-13(19)7-18-14(20)9(2)22-10(3)15(18)21/h4-6,9-10H,7H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWWFTWIHJJWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C13H18ClN2O3S
  • Molecular Weight: 302.81 g/mol
  • CAS Number: 2307-68-8

The compound features a chloro-substituted aromatic ring and a morpholine derivative, which may contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity: Compounds in this class may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation: The compound may interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways.
  • Antimicrobial Activity: Some derivatives have shown promise as antimicrobial agents by disrupting bacterial cell wall synthesis or function.

Biological Activity Profile

Activity Description
AntimicrobialExhibits activity against various bacterial strains, potentially through cell wall disruption.
Anti-inflammatoryMay reduce inflammation by inhibiting pro-inflammatory cytokines.
AnticancerPreliminary studies suggest potential cytotoxic effects on cancer cell lines.
AnalgesicPossible pain-relieving properties noted in animal models.

Case Studies and Research Findings

  • Antimicrobial Studies:
    A study conducted on the antimicrobial properties of related compounds demonstrated effectiveness against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of bacterial growth through disruption of cell wall integrity .
  • Anti-inflammatory Effects:
    In a model of induced inflammation, administration of this compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6 .
  • Cytotoxicity in Cancer Cells:
    Research indicated that the compound exhibited cytotoxic effects on various cancer cell lines (e.g., breast and lung cancer), with IC50 values suggesting potent activity compared to standard chemotherapeutics .

Scientific Research Applications

The compound has shown promise in several biological applications:

  • Anti-inflammatory Activity : Preliminary studies suggest that N-(3-chloro-4-methylphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Molecular docking studies indicate that this compound could be optimized for enhanced anti-inflammatory effects .
  • Antimicrobial Properties : Related compounds with similar structural motifs have demonstrated significant antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds is reported to be around 256 µg/mL.
  • Cytotoxicity Against Cancer Cells : Investigations into the cytotoxic effects of structurally related compounds reveal selective toxicity towards cancer cell lines while sparing normal cells. This suggests potential applications in cancer therapy.

Case Study 1: In Silico Docking Studies

A study utilized molecular docking techniques to evaluate the binding affinity of this compound to 5-lipoxygenase. Results indicated promising interactions that warrant further optimization for potential anti-inflammatory drug development .

Case Study 2: Antimicrobial Activity Assessment

Research on derivatives of similar structures demonstrated effective antimicrobial properties. The studies highlighted that modifications to the molecular structure could enhance efficacy against specific bacterial strains.

Comparison with Similar Compounds

Table 1: Structural and Inferred Property Comparison

Compound Name Core Structure Aryl Substituent Key Inferred Properties
N-(3-chloro-4-methylphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide Thiomorpholin-dione 3-chloro-4-methylphenyl Moderate solubility, high lipophilicity
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethoxyphenyl)acetamide Thiomorpholin-dione 4-ethoxyphenyl Higher solubility than chloro analogs
N-(4-isopropylphenyl)-2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide Morpholinone 4-isopropylphenyl Enhanced hydrogen bonding capacity

Aryl Substituent Effects

The nature of the aryl group significantly impacts bioactivity and physicochemical behavior:

  • 3-Chloro-4-methylphenyl group : The electron-withdrawing chloro group and steric bulk of the methyl substituent may reduce metabolic oxidation compared to alkoxy groups (e.g., 4-ethoxy in ). This could prolong half-life but may also introduce steric hindrance in target binding .
  • 4-Isopropylphenyl group (): The bulky isopropyl substituent may limit conformational flexibility, favoring interactions with hydrophobic binding pockets.

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